1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[2-(tert-butylsulfanyl)phenyl]ethanone, which precisely describes the molecular architecture and functional group positioning. The compound possesses the molecular formula C₁₂H₁₆OS with a molecular weight of 208.32 atomic mass units, and is registered under Chemical Abstracts Service number 929083-19-2. The International Chemical Identifier code 1S/C12H16OS/c1-9(13)10-7-5-6-8-11(10)14-12(2,3)4/h5-8H,1-4H3 provides a standardized representation of the molecular connectivity.
The structural framework consists of a phenyl ring bearing two substituents: an ethanone group (acetyl group) at position 1 and a tert-butylsulfanyl group at position 2, establishing an ortho-substituted aromatic system. This compound belongs to the chemical classification of ketones due to the presence of the carbonyl functional group, while simultaneously being categorized as a sulfide compound owing to the sulfur atom within the tert-butylsulfanyl moiety. The positioning of these functional groups creates specific steric and electronic interactions that distinguish this compound from its structural isomers.
Isomeric considerations reveal that this compound exists as part of a series of positional isomers where the tert-butylsulfanyl group can occupy ortho, meta, or para positions relative to the acetyl substituent. The ortho arrangement in 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one creates unique spatial relationships that affect molecular properties compared to the meta and para alternatives. The compound exhibits no optical isomerism due to the absence of chiral centers, and the symmetric nature of the tert-butyl group eliminates the possibility of configurational isomers around the sulfur center.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is significantly influenced by the steric bulk of the tert-butyl group and its proximity to the aromatic ring system. Conformational analysis studies have demonstrated that the bulky tert-butyl substituent effectively blocks rotation around the carbon-sulfur bond, leading to restricted conformational flexibility compared to smaller alkyl sulfide analogs. This steric hindrance creates a preferred conformational arrangement where the tert-butyl group adopts a specific orientation to minimize unfavorable interactions with the aromatic ring.
The aromatic ring maintains its characteristic planar geometry, while the acetyl group typically adopts a coplanar arrangement with the benzene ring to maximize conjugation between the carbonyl system and the aromatic π-electrons. The sulfur atom exhibits tetrahedral geometry around its coordination sphere, with the tert-butyl group occupying one position and the aromatic carbon forming the sulfur-carbon bond. The spatial arrangement of these components creates a three-dimensional molecular architecture where the tert-butyl group extends away from the aromatic plane.
Theoretical calculations and experimental observations indicate that the ortho positioning of the tert-butylsulfanyl group relative to the acetyl functionality creates intramolecular interactions that influence the overall molecular conformation. The proximity of these functional groups can lead to weak through-space interactions that stabilize certain conformational arrangements. Nuclear magnetic resonance spectroscopy studies have been employed to determine conformational equilibria, revealing the predominant conformational states adopted by this molecule in solution.
The restricted rotation around the carbon-sulfur bond has significant implications for the compound's physical and chemical properties. This conformational rigidity affects intermolecular interactions, crystal packing arrangements, and potentially influences reactivity patterns. The steric environment created by the tert-butyl group also impacts the accessibility of the sulfur atom for potential chemical transformations, making this compound distinct from more conformationally flexible sulfide analogs.
Comparative Structural Analysis with Ortho/Meta/Para-Substituted Analogs
Comparative structural analysis with the positional isomers reveals significant differences in molecular properties and conformational behavior across the ortho, meta, and para arrangements. The meta-substituted analog, 1-(3-(tert-butyl)phenyl)ethanone, demonstrates markedly different spatial relationships between the functional groups, with the Chemical Abstracts Service number 6136-71-6 and molecular formula C₁₂H₁₆O reflecting the absence of the sulfur atom. This meta-positioned compound exhibits reduced steric interactions compared to the ortho arrangement, allowing for greater conformational flexibility around the tert-butyl substituent.
The para-substituted counterpart, 4'-tert-butylacetophenone, with Chemical Abstracts Service number 943-27-1, represents the most symmetrical arrangement of the three isomers. This para-positioned compound exhibits minimal steric interference between the acetyl and tert-butyl groups due to their maximum separation on the aromatic ring. The molecular weight of 176.25 atomic mass units for the para isomer reflects the direct attachment of the tert-butyl group to the aromatic ring rather than through a sulfur linkage.
Table 1: Comparative Analysis of Positional Isomers
| Parameter | Ortho (Current Compound) | Meta Analog | Para Analog |
|---|---|---|---|
| Chemical Abstracts Service Number | 929083-19-2 | 6136-71-6 | 943-27-1 |
| Molecular Formula | C₁₂H₁₆OS | C₁₂H₁₆O | C₁₂H₁₆O |
| Molecular Weight | 208.32 | 176.25 | 176.25 |
| Functional Group Linkage | Sulfur Bridge | Direct Carbon | Direct Carbon |
| Steric Interactions | High | Moderate | Minimal |
| Conformational Flexibility | Restricted | Intermediate | High |
The structural differences between these isomers extend beyond simple geometric arrangements to include electronic effects and intermolecular interaction patterns. The ortho-substituted compound experiences the strongest through-space interactions between functional groups, while the para isomer exhibits the weakest such interactions due to maximum spatial separation. These differences manifest in varying physical properties, including melting points, boiling points, and solubility characteristics.
The presence of the sulfur atom in the ortho compound introduces additional electronic effects through the sulfur's lone pairs and polarizable electron cloud. This heteroatom creates different electronic environments compared to the direct carbon-carbon bonds present in the meta and para analogs. The sulfur bridge also introduces flexibility in the carbon-sulfur-carbon angle, which differs from the rigid carbon-carbon bond geometry in the direct attachment variants.
Table 2: Structural Feature Comparison
| Structural Feature | Ortho Compound | Meta/Para Analogs |
|---|---|---|
| Heteroatom Present | Sulfur | None |
| Bond Flexibility | C-S rotation restricted | C-C rotation free |
| Electronic Environment | Sulfur lone pairs active | Pure hydrocarbon |
| Molecular Symmetry | Asymmetric | Higher symmetry |
| Intermolecular Interactions | Enhanced by sulfur | Standard aromatic |
Properties
IUPAC Name |
1-(2-tert-butylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9(13)10-7-5-6-8-11(10)14-12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVZGWDTMHUFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halogenated Acetophenones with Thiolates
A common approach to prepare aryl alkyl sulfides such as 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one involves nucleophilic substitution of a halogenated acetophenone derivative with the corresponding thiolate anion.
- Starting Material: 2-halogenated acetophenone (e.g., 2-chloroacetophenone or 2-bromoacetophenone).
- Nucleophile: Potassium tert-butylthiolate or tert-butylthiol in the presence of a base.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
- Conditions: Mild heating (40–80°C) for several hours under inert atmosphere.
- Mechanism: The thiolate anion attacks the electrophilic aromatic halogen site via nucleophilic aromatic substitution, displacing the halogen and forming the tert-butylsulfanyl substituent.
This method is advantageous due to its straightforwardness and relatively high regioselectivity for ortho-substituted products when starting from ortho-halogenated acetophenones. The reaction avoids harsh conditions and toxic reagents.
Friedel-Crafts Acylation of 2-(Tert-butylsulfanyl)benzene
An alternative route is to first prepare 2-(tert-butylsulfanyl)benzene and then introduce the ethanone moiety via Friedel-Crafts acylation.
- Starting Material: 2-(tert-butylsulfanyl)benzene.
- Acylating Agent: Acetyl chloride or acetic anhydride.
- Catalyst: Lewis acids such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3), or boron trifluoride (BF3).
- Solvent: Halogenated solvents like dichloromethane or carbon disulfide, or the reaction can be solvent-free.
- Conditions: Low temperature (0 to 25°C) to control regioselectivity and prevent polysubstitution.
- Mechanism: Electrophilic aromatic substitution where the acetyl cation generated by the Lewis acid attacks the aromatic ring ortho to the tert-butylsulfanyl substituent.
This method benefits from the high reactivity of the aromatic ring activated by the electron-donating tert-butylsulfanyl group, facilitating regioselective acylation at the ortho position.
Palladium-Catalyzed Cross-Coupling Reactions
Recent advances in transition-metal catalysis have enabled the direct coupling of aryl halides with thiols or thiol equivalents to form aryl sulfides.
- Starting Materials: 2-halogenated acetophenone derivatives and tert-butylthiol or tert-butylthiolate salts.
- Catalyst: Palladium complexes such as Pd(OAc)2 with phosphine ligands.
- Base: Potassium tert-butoxide, potassium carbonate, or potassium phosphate.
- Solvent: Polar aprotic solvents like N-methylpyrrolidone (NMP), DMF, or ethers such as tetrahydrofuran (THF).
- Conditions: Moderate heating (~40°C) for 12–16 hours under inert atmosphere.
- Advantages: High yields, mild conditions, and avoidance of hazardous reagents.
For example, a process analogous to the synthesis of related aryl sulfides involves reacting 4-bromophenylmethylsulfone with acetophenone derivatives in the presence of Pd catalysts and bases like potassium phosphate, often with milling of the base to enhance reaction rates and yields.
Oxidation and Reduction Steps (If Applicable)
In some synthetic pathways, the sulfur substituent is introduced initially as a sulfonyl (oxidized) or sulfenyl (intermediate oxidation state) group and then reduced or oxidized to the desired tert-butylsulfanyl state.
- Oxidation Agents: Oxone or hydrogen peroxide for converting sulfides to sulfoxides or sulfones.
- Reduction Agents: Thiols or phosphines to reduce sulfonyl groups back to sulfides.
- Purpose: To achieve selective functional group transformations or improve overall synthetic efficiency.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Solvents | Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Haloacetophenone + tert-butylthiolate | Base (K2CO3, KOtBu) | DMF, DMSO, THF | 40–80°C, several hours | Simple, regioselective | 60–85 |
| Friedel-Crafts Acylation | 2-(tert-butylsulfanyl)benzene + acetyl chloride | Lewis acids (AlCl3, FeCl3, BF3) | CH2Cl2, solvent-free | 0–25°C, 6–12 hours | High regioselectivity | 70–90 |
| Pd-Catalyzed Cross-Coupling | 2-Haloacetophenone + tert-butylthiol | Pd(OAc)2, phosphine ligands, base | NMP, DMF, THF | ~40°C, 12–16 hours | Mild, high yield, scalable | 75–95 |
| Oxidation/Reduction (if needed) | Sulfide or sulfone intermediates | Oxone, H2O2, phosphines | Aqueous or organic solvents | Room temperature | Functional group manipulation | Variable |
Detailed Research Findings and Notes
- Milling of potassium phosphate base immediately before reaction enhances reaction rates and yields in Pd-catalyzed coupling.
- Piperidine as a base additive can improve yields in coupling reactions involving sulfur substituents.
- Avoidance of hazardous oxidants such as peroxides is possible by using sulfonate intermediates already in the desired oxidation state.
- Friedel-Crafts acylation requires careful temperature control to avoid polysubstitution and to maintain product purity.
- The nucleophilic substitution method is sensitive to the nature of the halogen; bromides and iodides are more reactive than chlorides.
- Transition-metal catalyzed methods are preferred for industrial scale due to better control, higher yields, and fewer by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the tert-butylsulfanyl group.
Scientific Research Applications
Chemical Reactivity
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one exhibits notable reactivity due to its functional groups, making it suitable for various chemical transformations:
- Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1. Organic Synthesis:
- Serves as a building block for synthesizing more complex organic molecules.
- Acts as a reagent in various organic reactions due to its unique structural properties.
2. Biological Studies:
- Investigated for potential biological activities, including interactions with biomolecules which may lead to novel therapeutic agents.
- Preliminary studies focus on pharmacokinetics and pharmacodynamics, assessing how the compound interacts within biological systems.
3. Medicinal Chemistry:
- Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drug candidates.
- Its unique reactivity profile makes it a candidate for creating derivatives that may exhibit antimicrobial or anticancer properties.
4. Industrial Applications:
- Utilized in the production of specialty chemicals and as an intermediate in pharmaceuticals and agrochemicals.
- Its ability to undergo various chemical transformations allows for its use in developing new materials and chemical products.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Agent Development: Research has focused on modifying this compound to enhance its efficacy against resistant bacterial strains, exploring its role as a precursor in antibiotic synthesis .
- Photochemical Applications: Studies have examined its potential in photoacid-based drug delivery systems, utilizing its structural characteristics to develop novel therapeutic strategies .
Mechanism of Action
The mechanism of action of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its oxidation products may interact with cellular components, leading to changes in cellular function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key features with 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, differing in substituents or oxidation states of sulfur:
Key Observations
Sulfur Oxidation State: Thioethers (e.g., 1-(2-(methylthio)phenyl)ethan-1-one) exhibit lower oxidation states (S⁻) compared to sulfones (e.g., 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one, SO₂) or sulfoxides (e.g., dimethylsulfoxonium derivatives). This impacts electronic properties: thioethers act as electron donors, while sulfones are electron-withdrawing .
For example, 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one achieved an 88% yield under mild conditions (K₂CO₃, DMF), suggesting that bulky groups may require optimized protocols .
Synthetic Yields :
- Thioether-containing ketones (e.g., 1-cyclohexyl-2-(phenylthio)ethan-1-one, 52.4% yield) generally exhibit moderate yields compared to sulfones (e.g., 88% for 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one). This may reflect challenges in thiolate displacement reactions .
Applications: Medicinal Chemistry: Sulfone derivatives like 1-(4-(methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one are explored as dual-active histamine H₃ receptor ligands, leveraging their electron-withdrawing properties for receptor binding . Catalysis: Sulfoxides (e.g., dimethyl(oxo)-λ⁶-sulfanylidene derivatives) participate in ruthenium-catalyzed reactions, where the sulfoxide group stabilizes transition states .
Research Findings and Data
Biological Activity
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a phenyl ring substituted with a tert-butylsulfanyl group and a ketone functional group, which influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
The presence of the tert-butylsulfanyl group enhances the lipophilicity of the compound, which may facilitate its interaction with biological membranes.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating resistant infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In cellular models, it was found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, particularly those mediated by COX enzymes .
Cytotoxicity and Cancer Research
In cancer research, this compound has shown potential cytotoxic effects against various cancer cell lines. Studies employing MTT assays revealed that the compound induces apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic applications. Molecular docking studies suggest that the compound may interact with specific cancer-related targets, further supporting its role as a potential anticancer agent .
The biological activity of this compound can be attributed to its ability to penetrate lipid membranes due to its hydrophobic nature. Once inside the cell, it may interact with various enzymes and receptors, modulating their activity and leading to biological responses such as:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Alteration of Signaling Pathways : It can affect signaling cascades linked to cell proliferation and survival in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 32 µg/mL against S. aureus, significantly lower than that of standard antibiotics such as penicillin .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a 50% reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups. This suggests a strong anti-inflammatory effect that could be beneficial in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one?
- Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr), where 2-bromoacetophenone reacts with tert-butylthiol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF. Alternatively, Friedel-Crafts acylation may be adapted using tert-butylthiol-functionalized benzene derivatives, though steric hindrance from the tert-butyl group complicates this route .
- Key Variables : Reaction efficiency depends on solvent polarity (DMF > toluene), temperature (80–120°C), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts). Typical yields range from 40–70%, with impurities arising from incomplete substitution or oxidation of the thioether group .
Q. How is the purity and structure of this compound validated experimentally?
- Answer :
- Spectroscopy : ¹H/¹³C NMR confirms the presence of tert-butyl (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.2–8.0 ppm). IR identifies the ketone C=O stretch (~1680 cm⁻¹) and S–C absorption (~650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak [M+H]⁺ at m/z 236.1 (calculated for C₁₂H₁₆OS: 236.0925).
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What are the mechanistic implications of the tert-butylsulfanyl group in electrophilic aromatic substitution (EAS) reactions?
- Answer : The tert-butylsulfanyl group acts as a strong electron-donating group (+M effect) via sulfur’s lone pairs, activating the aromatic ring toward electrophiles. However, steric bulk from the tert-butyl substituent directs electrophiles to the para position relative to the sulfanyl group. For example, nitration yields 4-nitro derivatives as major products, confirmed by X-ray crystallography in analogous compounds .
- Data Contradictions : Some studies report unexpected meta substitution due to solvent effects (e.g., nitrobenzene vs. acetic acid), highlighting the need for reaction condition optimization .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electron Density : Localized electron-rich regions on the aromatic ring (Fukui functions).
- Transition States : Activation energies for EAS pathways (e.g., nitration, halogenation).
- Steric Maps : Quantitative steric hindrance analysis using buried volume (%Vbur) calculations (e.g., 65% for tert-butyl group) .
- Validation : Experimental vs. computed NMR/IR spectra (RMSD < 5%) confirm model accuracy .
Q. What challenges arise in scaling up the synthesis of this compound?
- Answer :
- Reaction Exotherm : Large-scale reactions risk thermal runaway due to exothermic thiolate formation. Mitigation involves dropwise addition of tert-butylthiol and cooling (T < 50°C).
- Byproduct Management : Sulfur-containing byproducts (e.g., disulfides) require column chromatography or recrystallization (hexane/ethyl acetate) for removal .
- Yield Optimization : Pilot studies show 20% yield improvement using flow chemistry (residence time = 30 min) vs. batch reactors .
Methodological Challenges & Data Gaps
Q. How do conflicting data on reaction selectivity (para vs. meta substitution) impact experimental design?
- Answer : Contradictory results (e.g., meta nitration in polar solvents) suggest:
- Controlled Experiments : Systematic variation of solvents (polarity, coordinating ability) and electrophiles (NO₂⁺, Br⁺).
- In-Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., Wheland intermediates).
- Case Study : In 2-(tert-butylthio)acetophenone derivatives, meta:para ratios shift from 1:4 (H₂SO₄) to 1:1 (AcOH) .
Q. What are the limitations in characterizing the ecological toxicity of this compound?
- Answer : Current data gaps include:
- Persistence : No OECD 301 biodegradation data available.
- Bioaccumulation : Predicted logP = 3.2 suggests moderate bioaccumulation potential (EPI Suite v4.1), but experimental validation is lacking.
- Mitigation : Use green chemistry principles (e.g., replace DMF with cyclopentyl methyl ether) to reduce environmental impact .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
